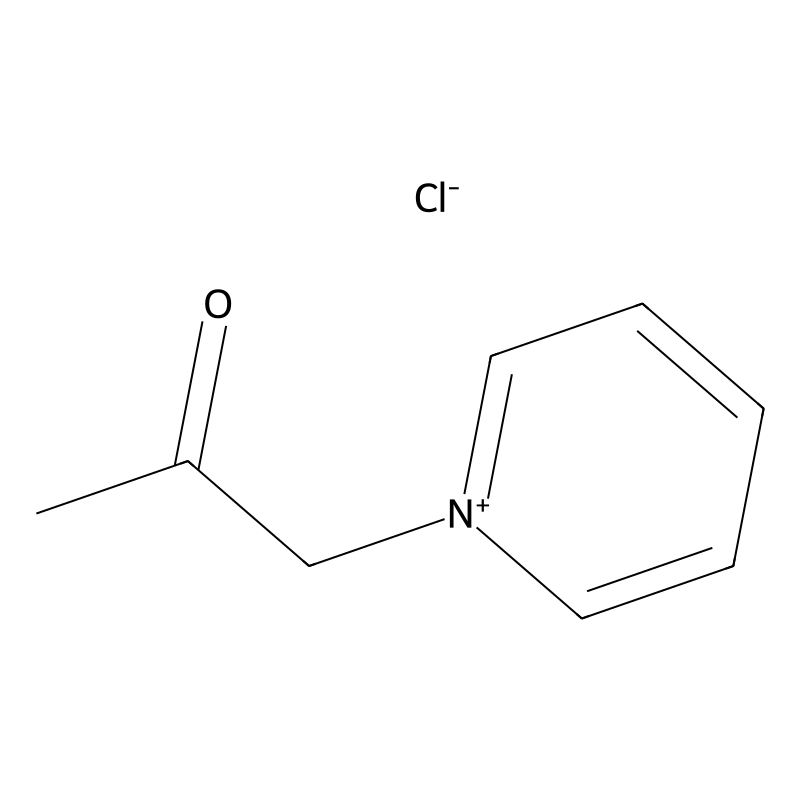

1-Acetonylpyridinium Chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

1-Acetonylpyridinium Chloride (1-APCl) is a pyridinium salt with potential applications in various scientific fields. Research has focused on developing efficient synthetic routes for 1-APCl and characterizing its physicochemical properties. Studies have reported the synthesis of 1-APCl through the reaction of pyridine with ethyl acetoacetate in the presence of Lewis acids, followed by anion exchange with hydrochloric acid []. Characterization techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry have been employed to confirm the structure and purity of the synthesized 1-APCl [, ].

Material Science Applications:

Research explores the potential of 1-APCl as a precursor for the synthesis of ionic liquids. Ionic liquids are salts with unique properties like high thermal stability, low volatility, and miscibility with various organic solvents. Studies have reported the synthesis of ionic liquids by reacting 1-APCl with different anions like bis(trifluoromethylsulfonyl)imide (Tf2N) and tetrafluoroborate (BF4) [, ]. These ionic liquids exhibit promising properties for applications in catalysis, electrochemistry, and separation processes [, ].

Antimicrobial Activity:

Limited research suggests that 1-APCl might possess some antimicrobial activity. A study reported the evaluation of 1-APCl against various bacterial and fungal strains. The results indicated moderate activity against some bacterial strains but no significant activity against fungal strains []. However, further research is needed to confirm and explore the potential applications of 1-APCl as an antimicrobial agent.

1-Acetonylpyridinium Chloride is an organic compound characterized by its pyridinium structure, which includes a ketone functional group. This compound is often represented by the chemical formula C₉H₈ClN and features a pyridine ring substituted with an acetonyl group (a carbonyl group adjacent to a methyl group). The presence of the chloride ion contributes to its classification as a quaternary ammonium salt. This compound is typically used in various chemical synthesis processes and has garnered attention for its potential biological activities.

- N-acylation Reactions: The acetonyl group can react with nucleophiles, leading to the formation of N-acylpyridinium ions, which are reactive intermediates in various organic syntheses .

- Electrophilic Substitution: The electron-deficient nature of the pyridinium nitrogen makes it susceptible to electrophilic attack, allowing for substitution reactions at the aromatic ring .

- Formation of Dihydropyridine Derivatives: When reacted with acetyl chloride, 1-acetonylpyridinium chloride can yield dihydropyridine derivatives, showcasing its versatility in synthetic organic chemistry .

1-Acetonylpyridinium Chloride can be synthesized through several methods:

- Direct Acylation of Pyridine: A common method involves the reaction of pyridine with acetyl chloride under controlled conditions. This reaction typically requires a catalyst such as triethylamine to facilitate the acylation process and neutralize the hydrochloric acid produced .

- Pyridine N-Oxides: Another approach utilizes pyridine N-oxides, which can react with acyl chlorides to form N-acyl derivatives, including 1-Acetonylpyridinium Chloride .

- Electrophilic Addition Reactions: The compound can also be synthesized through electrophilic addition reactions involving suitable reagents that introduce the acetonyl group into the pyridine ring.

1-Acetonylpyridinium Chloride finds applications in various fields:

- Organic Synthesis: It serves as a key intermediate in synthesizing pharmaceuticals and agrochemicals.

- Antimicrobial Agents: Due to its biological activity, it can be explored for use in formulations aimed at combating bacterial infections.

- Catalysis: Its unique structure allows it to function as a catalyst or reagent in various organic reactions.

Several compounds share structural similarities with 1-Acetonylpyridinium Chloride. Here are a few notable examples:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| Cetylpyridinium Chloride | Quaternary Ammonium Compound | Antiseptic properties; used in oral hygiene |

| N-Acetylpyridinium Ions | Pyridinium Salt | Reactive intermediates in organic synthesis |

| 1-Methylpyridinium Chloride | Quaternary Ammonium Compound | Used as a solvent and reagent in organic reactions |

Uniqueness

1-Acetonylpyridinium Chloride is unique due to its specific acetonyl substitution on the pyridine ring, which differentiates it from other pyridinium salts. Its distinct reactivity profile allows it to participate in specific chemical transformations that may not be possible for other similar compounds.

Discovery and First Synthesis

The compound was first synthesized in the mid-20th century through the reaction of pyridine with acetyl chloride under controlled conditions. Early methodologies involved nucleophilic acylation, where pyridine’s nitrogen atom reacts with acetyl chloride to form the N-acetylpyridinium intermediate, followed by chloride ion exchange. This route laid the groundwork for modern synthetic approaches, including one-pot reactions using Lewis acid catalysts.

Historical Applications and Research Evolution

Initially studied for its reactivity in organic synthesis, 1-acetonylpyridinium chloride gained prominence as a precursor for:

- Ionic liquids: Its quaternary ammonium structure enabled the development of thermally stable solvents for electrochemical applications.

- Pharmaceutical intermediates: Researchers utilized its ketone moiety for synthesizing cardiotonic agents and dihydropyridine derivatives.

- Antimicrobial studies: Early investigations noted moderate activity against Gram-positive bacteria, though efficacy lagged behind commercial analogs like cetylpyridinium chloride.

Position in Quaternary Pyridinium Chemistry

As a bridge between simple pyridinium salts (e.g., N-methylpyridinium iodide) and complex surfactants (e.g., cetylpyridinium chloride), this compound serves as a model system for studying:

1-Acetonylpyridinium chloride, also known as 1-acetyl-pyridinium chloride, represents a significant member of the pyridinium salt family with the molecular formula C₇H₈ClNO and a molecular weight of 157.60 daltons [1]. This quaternary ammonium compound consists of a positively charged pyridinium ring system with an acetonyl substituent at the nitrogen atom, balanced by a chloride anion [2]. The compound exhibits characteristic properties of pyridinium salts, including high polarity and ionic character in solution [3].

Crystallographic Analysis

While specific crystallographic data for 1-acetonylpyridinium chloride remains limited in the literature, comparative studies of related pyridinium chloride compounds provide valuable structural insights [4] [5]. Pyridinium salts typically crystallize in monoclinic or orthorhombic space groups, with the specific arrangement depending on the nature of the substituents and intermolecular interactions [6] [7]. The crystal structure of 1-acetonylpyridinium chloride would be expected to exhibit similar characteristics to other N-acylmethylpyridinium compounds, with the quaternary nitrogen center maintaining a planar geometry within the aromatic ring system [8].

Comparative analysis with structurally related compounds suggests that the acetonyl group would adopt a conformation that minimizes steric hindrance while allowing for optimal electrostatic interactions with surrounding ions [4]. The pyridinium ring maintains its aromatic character despite the positive charge localization, as evidenced by bond length patterns observed in similar compounds [6].

Bond Lengths and Angles

The molecular geometry of 1-acetonylpyridinium chloride features characteristic bond parameters typical of pyridinium systems [9]. The carbon-nitrogen bonds within the pyridinium ring typically range from 1.32 to 1.34 Ångstroms, while the carbon-carbon bonds maintain aromatic character with lengths approximately 1.39 Ångstroms [6]. The quaternary nitrogen-carbon bond connecting the acetonyl group is expected to be approximately 1.47 Ångstroms, consistent with single bond character [4].

Bond angles within the pyridinium ring deviate slightly from the ideal 120° due to the electronegativity difference of nitrogen compared to carbon [9]. The C-N-C angle at the quaternary nitrogen typically measures around 118°, while other ring angles approach 120° [6]. The acetonyl substituent introduces additional geometric considerations, with the N-C-C=O torsion angle influencing the overall molecular conformation [8].

Intermolecular Forces and Crystal Packing

The crystal packing of 1-acetonylpyridinium chloride is governed by multiple intermolecular forces, including electrostatic interactions between the cationic pyridinium and anionic chloride, hydrogen bonding involving the carbonyl oxygen, and weak van der Waals forces [7] [10]. The chloride anion typically coordinates with multiple pyridinium cations through hydrogen bonding interactions, creating extended three-dimensional networks [5].

Studies of related pyridinium salts indicate that hydrogen bonding patterns significantly influence crystal stability and physical properties [7]. The acetonyl carbonyl group can participate in additional hydrogen bonding interactions, potentially creating more complex packing arrangements compared to simple pyridinium chlorides [10]. These intermolecular forces contribute to the compound's melting point, solubility characteristics, and spectroscopic properties [11].

Spectroscopic Characterization

Nuclear Magnetic Resonance Studies

Nuclear magnetic resonance spectroscopy provides detailed structural information for 1-acetonylpyridinium chloride, with distinct spectral features arising from the pyridinium ring and acetonyl substituent [3] [12].

Proton NMR Spectral Features

The proton nuclear magnetic resonance spectrum of 1-acetonylpyridinium chloride exhibits characteristic signals that reflect the electronic environment of the pyridinium system [8] [3]. The aromatic protons of the pyridinium ring typically appear in the downfield region between 8.0 and 9.5 parts per million, with the ortho protons (adjacent to nitrogen) showing the most significant downfield shift due to the electron-withdrawing effect of the positively charged nitrogen [12].

The acetonyl methylene protons appear as a singlet around 5.9 parts per million, reflecting their position adjacent to both the quaternary nitrogen and the carbonyl group [8]. The acetyl methyl group generates a characteristic singlet at approximately 2.5 parts per million [8]. Chemical shift values may vary depending on solvent and concentration effects, but these general patterns remain consistent [12].

Carbon-13 NMR Analysis

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the pyridinium carbon atoms exhibiting distinct chemical shifts compared to neutral pyridine [3] [9]. The quaternary carbon bearing the positive charge typically appears around 145 parts per million, while other ring carbons show varying degrees of deshielding [3].

The carbonyl carbon of the acetonyl group produces a characteristic signal around 200 parts per million, consistent with ketone functionality [8]. The methylene carbon connecting the pyridinium nitrogen to the carbonyl appears around 65 parts per million, while the acetyl methyl carbon resonates near 30 parts per million [8]. These chemical shift patterns provide definitive structural confirmation for the compound [3].

Correlation Spectroscopy Applications

Two-dimensional nuclear magnetic resonance techniques, including heteronuclear single quantum coherence and heteronuclear multiple bond correlation spectroscopy, enable complete assignment of proton and carbon signals [3]. These correlation experiments confirm connectivity patterns and distinguish between chemically similar environments within the molecule [3].

Correlation spectroscopy particularly aids in differentiating the various pyridinium ring positions and confirming the acetonyl substitution pattern [3]. The techniques also provide information about molecular dynamics and conformational preferences in solution [12].

Infrared Spectroscopic Analysis

Characteristic Vibrational Modes

Infrared spectroscopy reveals distinctive vibrational modes characteristic of 1-acetonylpyridinium chloride [13] [10] [11]. The compound exhibits strong carbonyl stretching vibrations around 1640-1650 cm⁻¹, which appear at lower frequencies than typical ketones due to conjugation and ionic effects [8]. The pyridinium ring displays characteristic aromatic stretching modes between 1450-1650 cm⁻¹, with specific patterns that distinguish quaternary pyridinium from neutral pyridine [13] [11].

Carbon-hydrogen stretching vibrations of the aromatic protons appear around 3000-3100 cm⁻¹, while aliphatic carbon-hydrogen stretches occur at lower frequencies [11]. The quaternary nitrogen influences the vibrational frequencies of adjacent carbon-carbon and carbon-nitrogen bonds, creating distinctive fingerprint patterns [13].

Comparison with Related Pyridinium Salts

Comparative infrared analysis with other pyridinium salts reveals systematic trends related to substituent effects and anion influence [10] [11]. The acetonyl substituent introduces additional vibrational modes not present in simple pyridinium chlorides, particularly the carbonyl stretch and associated methylene deformation modes [8].

Studies of various pyridinium derivatives demonstrate that electron-withdrawing substituents consistently shift certain vibrational frequencies to higher values, while the presence of different anions can influence the strength and position of hydrogen bonding interactions [10] [11]. These comparative studies aid in structural assignment and purity assessment [13].

Mass Spectrometric Analysis

Fragmentation Patterns

Mass spectrometric analysis of 1-acetonylpyridinium chloride reveals characteristic fragmentation pathways typical of pyridinium compounds [14] [15] [16]. The molecular ion peak appears at mass-to-charge ratio 157, corresponding to the intact cationic portion [1]. Primary fragmentation typically involves loss of the acetyl group (mass 43), generating a pyridinium methylenium ion at mass-to-charge ratio 114 [8].

Secondary fragmentation patterns include loss of additional small molecules such as carbon monoxide and formaldehyde from the acetonyl side chain [16]. The pyridinium ring system generally remains intact under standard ionization conditions, providing a stable base for further fragmentation analysis [15]. These fragmentation patterns serve as diagnostic tools for compound identification and purity assessment [14].

High-Resolution Mass Determination

High-resolution mass spectrometry provides precise molecular weight determination and elemental composition confirmation for 1-acetonylpyridinium chloride [1] [14]. The exact mass of the cationic portion (C₇H₈NO⁺) is 138.0549 daltons, allowing for unambiguous molecular formula assignment [1].

Accurate mass measurements also enable detection of impurities and structural isomers that might be present in synthetic preparations [14]. The high resolution capabilities distinguish between isobaric compounds and provide confidence in structural assignments [15].

UV-Visible Spectroscopy

The ultraviolet-visible absorption spectrum of 1-acetonylpyridinium chloride exhibits characteristic features of pyridinium chromophores [17] [18]. The compound typically shows absorption maxima around 260-270 nanometers, corresponding to π-π* transitions within the pyridinium ring system [17]. The acetonyl substitution may introduce additional absorption features or modify the primary absorption characteristics compared to unsubstituted pyridinium [18].

Solvent effects significantly influence the absorption spectrum, with polar solvents generally causing bathochromic shifts due to stabilization of the excited state [17]. The molar absorptivity values typically range from 1,000 to 5,000 M⁻¹cm⁻¹, depending on the specific transition and measurement conditions [18]. These spectroscopic properties provide additional structural confirmation and enable quantitative analysis [17].

Theoretical Structural Investigations

Quantum Chemical Calculations

Computational studies of 1-acetonylpyridinium chloride employ various quantum chemical methods to predict structural and electronic properties [19] [20] [21]. Density functional theory calculations using hybrid functionals such as B3LYP provide accurate geometric parameters and relative energies for different conformations [19] [22]. These calculations predict bond lengths, angles, and torsional preferences that complement experimental observations [21].

Solvation models incorporate the effects of aqueous environments on the compound's structure and energetics [19]. The calculations reveal that the pyridinium ring maintains its planar geometry while the acetonyl group can adopt multiple conformations depending on intramolecular interactions [20]. Gas-phase calculations provide baseline structural parameters that can be modified by environmental effects [19].

Molecular Orbital Theory Analysis

Molecular orbital analysis reveals the electronic structure of 1-acetonylpyridinium chloride and explains its chemical reactivity patterns [9] [23] [24]. The highest occupied molecular orbital typically involves π-electron density on the pyridinium ring, while the lowest unoccupied molecular orbital may include contributions from both the aromatic system and the acetonyl carbonyl [23].

The positive charge localization affects the orbital energies and spatial distributions compared to neutral pyridine derivatives [9]. Frontier molecular orbital analysis predicts chemical reactivity patterns and potential sites for nucleophilic or electrophilic attack [21] [24]. These theoretical insights complement experimental observations and aid in understanding reaction mechanisms [23].

Computational Modeling of Electronic Structure

Advanced computational methods provide detailed electronic structure information for 1-acetonylpyridinium chloride [19] [22] [21]. Time-dependent density functional theory calculations predict electronic transition energies and oscillator strengths for ultraviolet-visible absorption spectroscopy [22]. These predictions enable assignment of experimental absorption bands and understanding of photophysical properties [21].

Electron density analysis reveals charge distribution patterns and identifies regions of high electrostatic potential that govern intermolecular interactions [19]. The calculations also predict vibrational frequencies and intensities that can be compared with experimental infrared and Raman spectra [22]. Natural bond orbital analysis provides insights into bonding patterns and charge transfer effects within the molecule [21].

Data Summary

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Formula | C₇H₈ClNO | Elemental Analysis | [1] |

| Molecular Weight | 157.60 g/mol | Mass Spectrometry | [1] |

| Exact Mass | 157.029 g/mol | High-Resolution MS | [1] |

| Carbonyl Stretch | 1640-1650 cm⁻¹ | Infrared Spectroscopy | [8] |

| UV Absorption | 260-270 nm | UV-Vis Spectroscopy | [17] |

| Acetonyl CH₂ NMR | 5.9 ppm | ¹H NMR | [8] |

| Carbonyl ¹³C NMR | ~200 ppm | ¹³C NMR | [8] |

Pyridine and Acetyl Chloride Reaction

The fundamental classical approach for synthesizing 1-acetonylpyridinium chloride involves the direct reaction between pyridine and acetyl chloride [1]. This methodology represents the most straightforward synthetic route, where acetyl chloride acts as both an acylating agent and alkylating precursor through a complex mechanistic pathway [1].

The basic reaction proceeds through initial formation of N-acetylpyridinium chloride as an intermediate, followed by the unexpected formation of a zwitterionic ketene enolate species that undergoes nucleophilic addition to generate the final acetonylpyridinium product [1]. Under standard conditions, the reaction requires excess pyridine (typically 21 equivalents) and proceeds at room temperature after initial cooling to 0°C during acetyl chloride addition [1].

The formation mechanism involves pyridine excess generating a zwitterionic ketene enolate intermediate via deprotonation of the acetyl fragment of the N-acetylpyridinium ion [1]. This intermediate then undergoes nucleophilic addition to the electrophilic pyridinium center, creating the acetonyl substitution pattern [1].

Optimization of Classical Synthesis Parameters

Extensive optimization studies have revealed that reaction conditions significantly influence both yield and regioselectivity of the acetonylpyridinium chloride formation [1]. Temperature control emerges as a critical parameter, with room temperature conditions generally favoring higher yields compared to low-temperature reactions [1].

The optimization studies demonstrate that excess pyridine is mandatory for product formation, as equimolar ratios of pyridine to acetyl chloride result only in N-acetylpyridinium chloride formation without further acetonyl incorporation [1]. Reaction time also plays a crucial role, with extended reaction periods (20 hours versus 2 hours) significantly improving yields from 24% to 66% under otherwise identical conditions [1].

Modern Synthetic Approaches

Alternative Starting Materials

Modern synthetic approaches have explored alternative starting materials beyond the classical pyridine-acetyl chloride combination. Research has demonstrated that ethyl acetoacetate can serve as an effective acetonyl precursor when reacted with pyridine in the presence of Lewis acid catalysts, followed by anion exchange with hydrochloric acid [2].

Other approaches have utilized acetyl precursors such as acetic anhydride, though these typically require additional catalytic activation [1]. The development of protected acetonyl synthons has enabled more controlled introduction of the acetonyl functionality under milder conditions .

Catalyst-Mediated Syntheses

Contemporary synthetic methodologies have incorporated various catalytic systems to improve efficiency and selectivity. Lewis acid catalysis using trimethylsilyl triflate has proven particularly effective, achieving yields up to 80% in significantly reduced reaction times (5 hours) [1]. This catalyst system operates by increasing the electrophilicity of the pyridinium intermediate and facilitating the formation of less nucleophilic counterions [1].

Magnesium chloride has emerged as another effective catalytic additive, though with different selectivity patterns compared to triflate systems [1]. The use of 5% magnesium chloride relative to acetyl chloride promotes preferential 1,2-regioselectivity while maintaining reasonable yields of 58% [1].

Base-mediated synthesis using sodium hydride as an activating agent has demonstrated exceptional regioselectivity, achieving 82% selectivity for the 1,2-addition product with 70% overall yield [1]. This approach enhances the nucleophilic character of the reaction system while maintaining synthetic practicality [1].

Green Chemistry Approaches

Green chemistry principles have been increasingly applied to acetonylpyridinium salt synthesis, focusing on environmentally benign solvents and reagents [4] [5]. Ionic liquid-mediated syntheses have shown promise, utilizing the unique properties of ionic liquids as both solvent and catalyst [5].

The development of solvent-free reaction conditions represents another significant advancement in green synthesis approaches . Microwave-assisted protocols have demonstrated accelerated reaction rates while reducing energy consumption and reaction times [7].

Water-based synthetic routes have been explored, though these require careful optimization due to the hygroscopic nature of many pyridinium salts [5]. The use of recyclable catalytic systems and the elimination of toxic organic solvents align with contemporary sustainability requirements.

Mechanism of Formation

Nucleophilic Addition Pathways

The mechanism of 1-acetonylpyridinium chloride formation proceeds through distinct nucleophilic addition pathways that differ significantly from conventional acylation reactions [1]. Initial acetyl chloride addition to pyridine at 0°C generates N-acetylpyridinium chloride as the primary intermediate [1].

The subsequent mechanistic pathway involves excess pyridine functioning as a base to deprotonate the methyl group of the N-acetylpyridinium salt, generating the crucial zwitterionic ketene enolate intermediate [1]. This deprotonation step is facilitated by the electron-withdrawing effect of the pyridinium nitrogen, which increases the acidity of the adjacent methyl hydrogens [1].

The nucleophilic addition of this zwitterionic intermediate to either the C-2 or C-4 position of another N-acetylpyridinium ion creates the carbon-carbon bond characteristic of the acetonylpyridinium structure [1]. The regioselectivity of this addition depends on electronic and steric factors inherent to the pyridinium electrophile [1].

Zwitterionic Ketene Enolate Intermediates

The formation and reactivity of zwitterionic ketene enolate intermediates represent the key mechanistic feature distinguishing this synthesis from conventional pyridinium salt preparations [1] [8] [9]. These intermediates possess unique electronic characteristics, with the negative charge delocalized across the enolate system while the positive charge resides on the pyridinium nitrogen [1].

Similar zwitterionic pyridinium ketene enolates have been postulated in catalytic asymmetric reactions involving ketenes with aldehydes and imines, though they are rarely isolated due to their inherent reactivity [10] [9]. The stabilization of these intermediates in the acetonylpyridinium system results from the specific electronic environment created by the pyridinium substitution pattern [1].

The reactivity of these zwitterionic species is modulated by the reaction conditions, with stronger bases enhancing their nucleophilic character while Lewis acids can affect their electrophilic reactivity patterns [1]. Temperature control is crucial for maintaining the appropriate balance between intermediate formation and subsequent reactivity [1].

Regioselectivity in Formation Reactions

Regioselectivity in acetonylpyridinium chloride formation is governed by the electronic properties of both the nucleophilic enolate intermediate and the electrophilic pyridinium substrate [1]. The competition between C-2 and C-4 addition pathways reflects the relative electrophilicity of these positions under the specific reaction conditions [1].

Lower temperatures generally favor C-2 addition, achieving up to 90% selectivity for the 1,2-dihydropyridyl product [1]. This temperature effect suggests that the C-2 pathway has lower activation energy, consistent with the generally higher electrophilicity of the ortho position in pyridinium systems [11] [12].

The influence of counterions on regioselectivity is particularly pronounced, with triflate counterions promoting C-4 selectivity due to their reduced coordinating ability compared to chloride [1]. This effect demonstrates the importance of ion-pairing interactions in controlling the reaction pathway [1].

Purification and Analytical Techniques

Recrystallization Methods

Recrystallization represents the primary purification method for acetonylpyridinium chloride derivatives, with the choice of solvent system critically affecting both yield and purity [13] [14]. The preparation of pyridinium salts with different alkyl chain lengths has established that compounds with longer alkyl chains (C12-C16) generally recrystallize more readily than shorter chain analogs (C8-C10) [14].

Standard recrystallization procedures employ ether suspensions as the primary method, with multiple crystallizations often required for compounds with shorter alkyl chains [14]. For longer chain derivatives (C18-C20), acetone has proven more effective as a recrystallization solvent, particularly when starting material contamination is detected by thin-layer chromatography [14].

The recrystallization process typically yields white crystalline products when conducted properly, with satisfactory purity achieved after one crystallization for mid-chain derivatives (C12-C16) or several crystallizations for problematic chain lengths [14]. The dramatic yield reduction observed with multiple crystallizations of C8-C10 pyridinium salts highlights the importance of optimizing purification protocols for specific structural variants [14].

Chromatographic Purification

High-performance liquid chromatography has emerged as a powerful tool for both purification and analysis of acetonylpyridinium salts [14] [15]. The development of specialized HPLC methods capable of distinguishing among different quaternary pyridinium salts has enabled precise characterization of structural variants [14].

The chromatographic behavior of pyridinium salts is strongly dependent on alkyl chain length, with retention times increasing systematically with chain length [14]. This relationship enables the development of predictive models for retention behavior, particularly valuable for analyzing mixtures of pyridinium compounds [14] [15].

Flash chromatography on silica gel using gradient elution systems (such as ethyl acetate/hexanes 2:3) has proven effective for separating acetonylpyridinium derivatives from reaction byproducts [1]. However, the instability of some acetonylpyridinium compounds during chromatographic purification necessitates careful optimization of elution conditions [1].

Quality Control and Purity Assessment

Comprehensive quality control protocols for acetonylpyridinium chloride incorporate multiple analytical techniques to ensure both structural integrity and chemical purity [16] [17]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with both 1H and 13C NMR offering complementary information about the pyridinium framework and acetonyl substitution [1].

The presence of rotamers in acetonylpyridinium compounds, evidenced by NMR spectroscopy, requires careful interpretation of spectral data [1]. These rotamers result from restricted rotation around the N-acetyl bond and appear as complex multiplet patterns in both 1H and 13C NMR spectra [1].

Mass spectrometry provides molecular weight confirmation and fragmentation patterns characteristic of the acetonylpyridinium structure [1]. Infrared spectroscopy identifies key functional groups, particularly the carbonyl stretch of the acetonyl group and aromatic C-H stretching patterns of the pyridinium ring [1].

Quality control standards for pyridinium compounds emphasize minimum purity content and maximum limits for specific impurities such as copper content, ammonium compounds, chlorides, and sulfates [17]. These standards are particularly critical when acetonylpyridinium compounds are intended for pharmaceutical or biological applications [17].

Elemental analysis provides quantitative verification of the molecular composition, with acceptable ranges typically defined for carbon, hydrogen, and nitrogen percentages [1]. The hygroscopic nature of many pyridinium salts requires careful sample handling during elemental analysis to ensure accurate results [17].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant